molecular formula C13H19FN2O B1606020 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol CAS No. 215654-92-5

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Cat. No. B1606020
M. Wt: 238.3 g/mol
InChI Key: FUOJLPURVUSPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol, also known as FPEB, is a chemical compound with the molecular formula C13H19FN2O. It has a molecular weight of 238.3 g/mol. This compound is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol consists of a piperazine ring, which is a heterocyclic amine, attached to a fluorobenzyl group and an ethanol group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The specific chemical reactions involving 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol are not provided in the search results. The reactivity of this compound would be influenced by its molecular structure, particularly the presence of the piperazine ring, the fluorobenzyl group, and the ethanol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties would be important for handling and storage considerations .

Scientific Research Applications

Molecular Structure and Conformation Studies:

  • The compound's structural features, including molecular conformation and intermolecular interactions, have been a focus of research. For instance, Zhang et al. (2011) studied a closely related compound, detailing its molecular structure and conformation (Zhang et al., 2011).

Antifungal and Antibacterial Applications:

  • Compounds containing the 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol moiety have been evaluated for their antifungal and antibacterial properties. Mahmoudi et al. (2019) synthesized derivatives with significant activity against Candida species, showing potential as antifungal agents (Mahmoudi et al., 2019). Additionally, Sharma et al. (2015) developed fluoroquinolone derivatives with substituted piperazine rings, demonstrating high antibacterial activity (Sharma et al., 2015).

Pharmaceutical Synthesis and Drug Development:

  • The synthesis of pharmaceutical compounds utilizing 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol or similar structures has been explored. Perryman et al. (2015) discussed the synthesis of enantiomerically-enriched alcohols, which can be transformed into important pharmaceutical compounds, including derivatives of the compound (Perryman et al., 2015).

HIV-1 Inhibitor Research:

  • Wang et al. (2009) characterized derivatives of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol as potent inhibitors of HIV-1 attachment, contributing to the development of new antiviral drugs (Wang et al., 2009).

Antipsychotic Drug Development:

  • Bolós et al. (1996) identified a compound structurally related to 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol as a potential atypical antipsychotic, paving the way for further pharmacological development in this area (Bolós et al., 1996).

Chemical Synthesis and Characterization:

  • The compound has been synthesized and characterized in various studies, such as the work by Jian (2011), who detailed the synthesis and structural characterization of a closely related compound (Jian, 2011).

Safety And Hazards

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is intended for research and development use only. It is not recommended for medicinal, household, or other uses . Specific safety data and hazard information are not provided in the search results.

properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJLPURVUSPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352815
Record name 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

CAS RN

215654-92-5
Record name 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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